molecular formula C13H17N3 B1312182 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine CAS No. 893766-33-1

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine

Cat. No.: B1312182
CAS No.: 893766-33-1
M. Wt: 215.29 g/mol
InChI Key: UYBAXMHGHXDYJI-UHFFFAOYSA-N
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Description

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine is a chemical compound characterized by the presence of an imidazole ring substituted with an isopropyl group and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl halide in the presence of a base such as potassium carbonate.

    Attachment to Phenylamine: The final step involves the nucleophilic substitution reaction where the imidazole derivative is reacted with 4-bromomethylphenylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylamine moiety, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated phenylamine derivatives.

Scientific Research Applications

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that contain binding sites complementary to the imidazole and phenylamine moieties.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting enzyme activity or altering receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine can be compared with other similar compounds:

    Similar Compounds: 2-Isopropyl-imidazole, 4-(1H-Imidazol-1-ylmethyl)-phenylamine, and 2-(2-Isopropyl-imidazol-1-yl)-acetic acid.

    Uniqueness: The presence of both the isopropyl-imidazole and phenylamine moieties in a single molecule makes it unique, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-[(2-propan-2-ylimidazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10(2)13-15-7-8-16(13)9-11-3-5-12(14)6-4-11/h3-8,10H,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBAXMHGHXDYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415457
Record name 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893766-33-1
Record name 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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